

Comparative Docking Analysis of 3-Ethyl-8-methoxyquinoline with Potential Protein Targets

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Compound of Interest

Compound Name: **3-Ethyl-8-methoxyquinoline**

Cat. No.: **B040565**

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A guide for researchers and drug development professionals on the potential interactions of **3-Ethyl-8-methoxyquinoline** with key protein targets implicated in various diseases. This document provides a comparative overview based on docking studies of analogous quinoline derivatives, offering insights into potential binding affinities and interaction patterns.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. **3-Ethyl-8-methoxyquinoline**, a member of this versatile class of compounds, holds promise for therapeutic applications. This guide presents a comparative analysis of its potential binding interactions with several key protein targets, extrapolated from docking studies of structurally similar quinoline derivatives. The data and methodologies provided herein serve as a valuable resource for in-silico screening and lead optimization efforts.

Data Presentation: Comparative Docking Performance

While specific docking studies for **3-Ethyl-8-methoxyquinoline** are not readily available in the current literature, the following table summarizes the docking scores of various analogous quinoline derivatives against a range of protein targets. These targets, including protein kinases and enzymes involved in cellular metabolism, are known to be modulated by quinoline-based compounds. Lower docking scores generally indicate a higher predicted binding affinity. This

data provides a foundational perspective on the potential efficacy of the **3-Ethyl-8-methoxyquinoline** scaffold.

Quinoline Derivative Class	Target Protein	PDB ID	Docking Score (kcal/mol)	Reference Compound	Reference Docking Score (kcal/mol)
Pyrimidine-containing Quinoline	HIV Reverse Transcriptase	4I2P	-10.67	Rilpivirine	-8.56
2H-thiopyrano[2,3-b]quinoline	(Anticancer Peptide)	2IGR	-6.1	-	-
Quinoline-based inhibitors	c-Met Kinase Domain	3LQ8	Varies	Foretinib	-
Thieno[2,3-b]quinoline-2-carboxamide	EGFR	-	-	Erlotinib	-
Quinoline derivatives	VEGFR-2 Tyrosine Kinase	2XV7	Varies	Sorafenib	-
8-Hydroxyquinoline derivatives	Enoyl-Acyl Carrier Protein Reductase (InhA)	-	-8.6	-	-
Isatin Derivative	Aldehyde Dehydrogenase 1A1 (ALDH1A1)	4X4L	Varies	-	-
Quinone derivatives	Quinone Reductase 1 (NQO1)	-	Varies	-	-

Note: The docking scores are indicative and sourced from various studies on quinoline derivatives. Direct experimental validation is required to confirm the binding affinity of **3-Ethyl-8-methoxyquinoline**.

Experimental Protocols

The following is a representative molecular docking protocol synthesized from methodologies reported in studies of quinoline derivatives. This protocol outlines the standard steps involved in performing in-silico docking studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Ligand and Protein Preparation

- Ligand Preparation: The 2D structure of **3-Ethyl-8-methoxyquinoline** is sketched using chemical drawing software. This 2D structure is then converted to a 3D conformation. The energy of the 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. The final structure is saved in a format compatible with the docking software (e.g., .pdbqt).
- Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and partial atomic charges (e.g., Kollman charges) are assigned. The energy of the protein structure may be minimized to relieve any steric clashes.

Molecular Docking Simulation

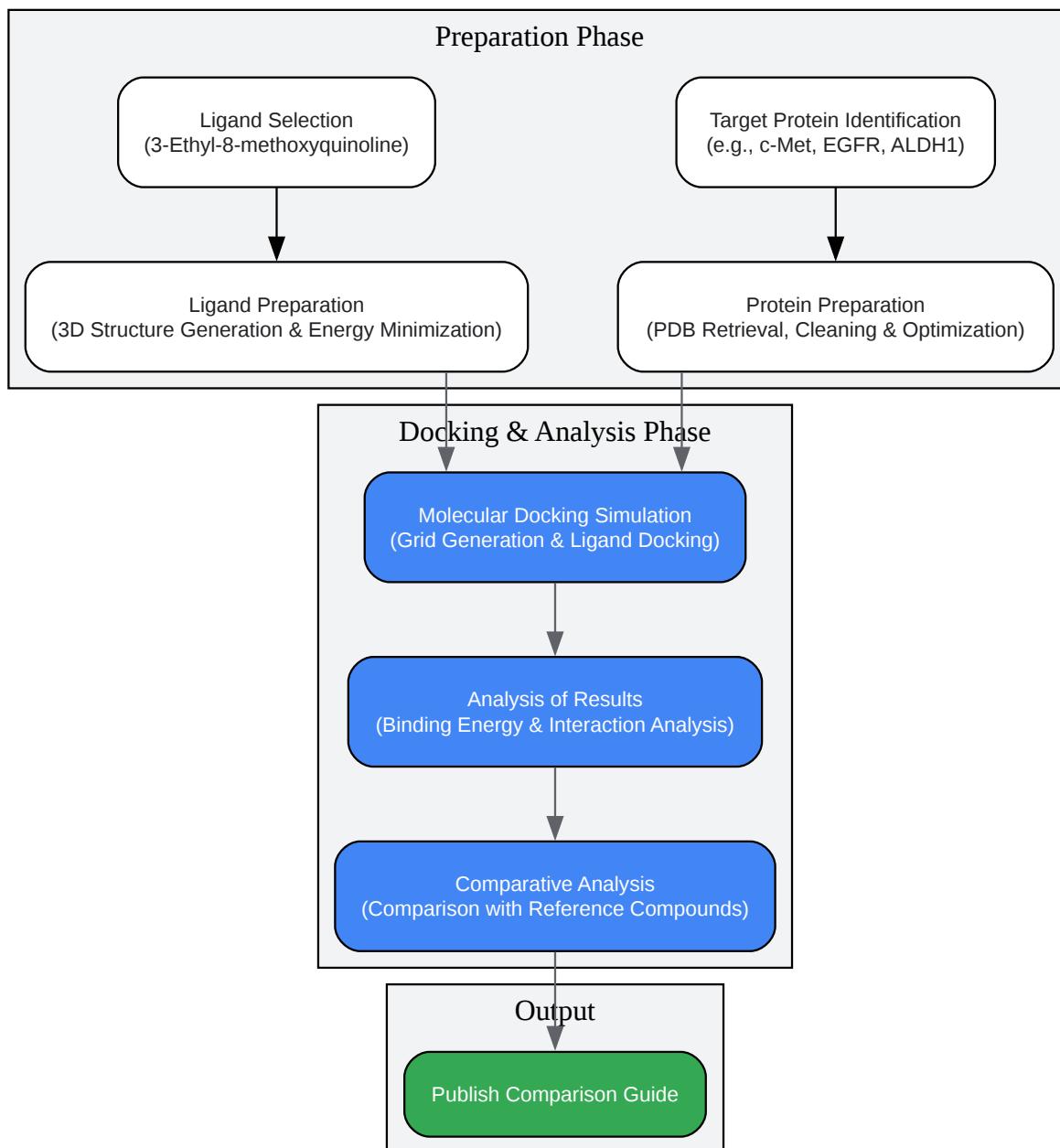
- Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the binding pocket where a known inhibitor or natural substrate binds.
- Docking Algorithm: A molecular docking program such as AutoDock Vina is used to explore the conformational space of the ligand within the defined grid box.[\[3\]](#) The software predicts the best binding poses of the ligand and calculates a scoring function to estimate the binding affinity (docking score) for each pose.

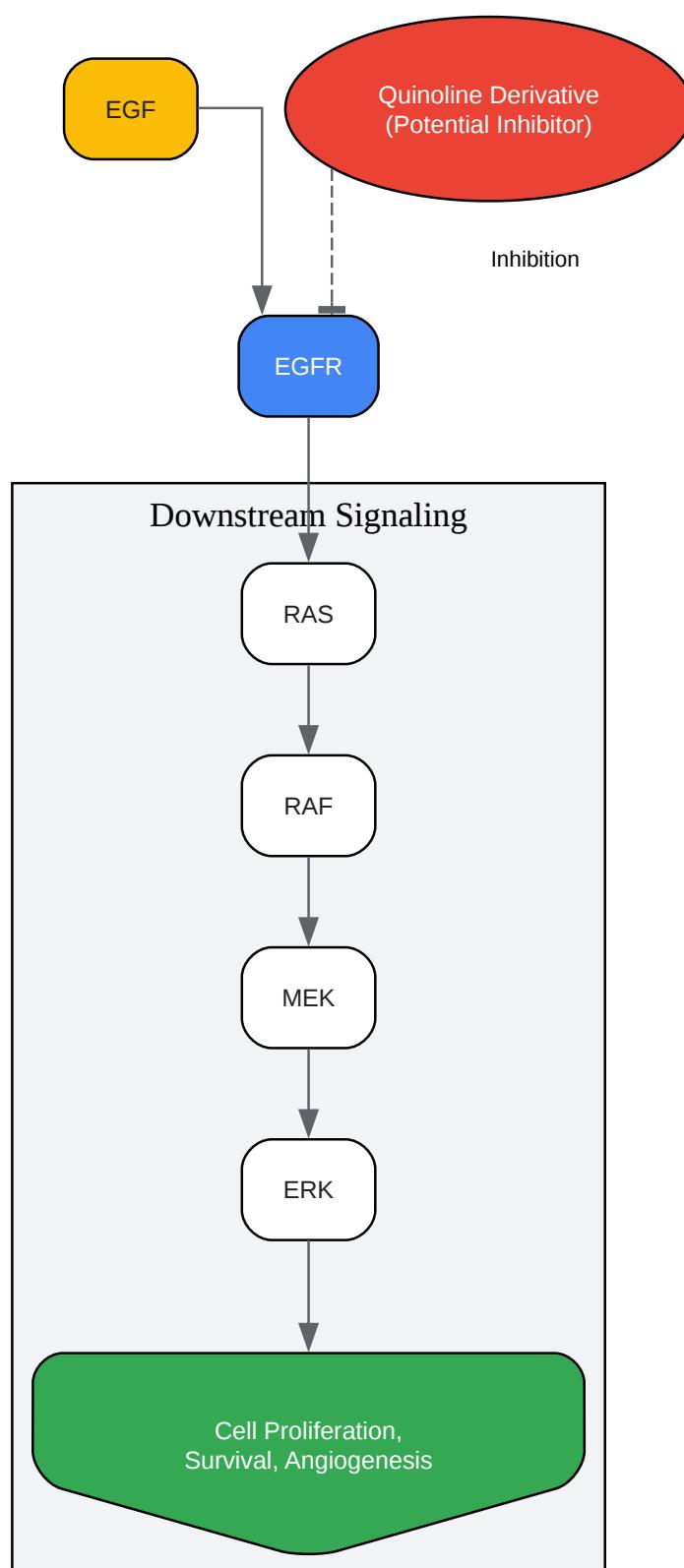
Analysis of Docking Results

- Binding Affinity Evaluation: The docking scores, typically in kcal/mol, are used to rank the predicted binding poses. A more negative score generally indicates a stronger binding affinity.[2]
- Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.

Mandatory Visualization

The following diagrams illustrate the general workflow for a comparative molecular docking study and a representative signaling pathway often targeted by quinoline-based inhibitors.



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